molecular formula C20H20ClN5O3 B2838485 N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride CAS No. 2418731-29-8

N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride

Cat. No. B2838485
CAS RN: 2418731-29-8
M. Wt: 413.86
InChI Key: QDFJWWGROCECKK-UHFFFAOYSA-N
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Description

The compound “N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . Triazole compounds are known for their significant biological and pharmacological properties, and they are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of triazole-containing compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction of N-substituted prop-2-yn-1-yl amines with azido compounds . The resulting triazoles are then thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

The molecular structure of triazole-containing compounds is unique and contributes to their diverse biological activities . The presence of the triazole ring allows these compounds to form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .


Chemical Reactions Analysis

Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility and make them suitable for various applications in medicinal chemistry .


Physical And Chemical Properties Analysis

Triazole compounds are known for their thermal stability . They also exhibit acceptable densities and optimal oxygen balance . The IR absorption spectra of some triazole compounds have been characterized by the presence of signals for C=O groups .

Scientific Research Applications

Aeronautical Communication Equipment

The compound EN300-26675632 has relevance in the field of aeronautical communication equipment. Specifically, it applies to ground-based VHF hand-held, mobile, and fixed radio transmitters, receivers, and transceivers for the VHF aeronautical mobile service using amplitude modulation . These devices operate within the frequency band of 118 MHz to 136,975 MHz and play a crucial role in aviation communication, navigation, and safety.

Pharmacophore Design and Drug Discovery

1,2,3-Triazoles, such as the core structure in EN300-26675632, are privileged scaffolds in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive for designing bioactive compounds. Researchers have explored the synthesis of novel 1,2,3-triazole derivatives and evaluated their biological activities. These compounds have been investigated as potential anticonvulsants, antibiotics, and anticancer agents .

Click Chemistry and Bioconjugation

The compound’s triazole moiety aligns with the principles of click chemistry. Click reactions, especially the Huisgen 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition, have been employed to synthesize diverse 1,2,3-triazoles. These reactions allow efficient coupling of functional groups, making them valuable for bioconjugation, fluorescent imaging, and materials science .

Antimicrobial and Antifungal Properties

Researchers have explored the antimicrobial efficacy of 1,2,3-triazole hybrids. While not specific to EN300-26675632, these studies highlight the potential of triazole-containing compounds against bacterial and fungal strains. The compound’s structure may contribute to its antimicrobial activity .

Supramolecular Chemistry and Materials Science

1,2,3-Triazoles play a role in supramolecular chemistry due to their ability to form stable complexes with metal ions and other molecules. Additionally, they find applications in materials science, including the design of functional materials, sensors, and catalysts .

Organocatalysis and Synthetic Methodologies

Researchers have developed various synthetic methodologies for 1,2,3-triazoles. Notably, L-proline-catalyzed enamine-mediated cycloaddition reactions have been explored. These methods allow efficient access to triazole derivatives, expanding their utility in organic synthesis .

Mechanism of Action

The mechanism of action of triazole compounds often involves their ability to bind to various enzymes and receptors in the biological system . Their significant chelating activity, due to the presence of unpaired electrons on the nitrogen atom, also enhances their biological spectrum .

Safety and Hazards

While triazole compounds have shown significant therapeutic importance, some studies have indicated that certain derivatives may exhibit toxicity against human cells . Therefore, the safety profile of these compounds needs to be thoroughly evaluated during drug development .

Future Directions

Given the notable therapeutic importance of triazole compounds, there is significant interest in developing new and efficient methodologies for accessing new triazole-containing scaffolds . These compounds hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . Therefore, future research will likely focus on harnessing the optimum antibacterial potential of these compounds and dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3.ClH/c21-10-15-12-25(24-23-15)16-6-3-4-13(8-16)11-22-19(26)18-9-14-5-1-2-7-17(14)20(27)28-18;/h1-8,12,18H,9-11,21H2,(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFJWWGROCECKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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